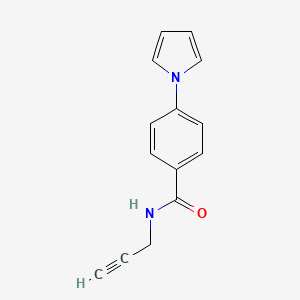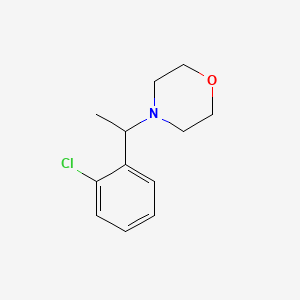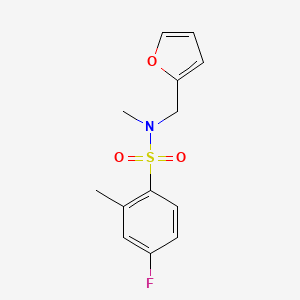![molecular formula C18H23N3O B7537234 3-[[4-(Cyclopentanecarbonyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B7537234.png)
3-[[4-(Cyclopentanecarbonyl)piperazin-1-yl]methyl]benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[[4-(Cyclopentanecarbonyl)piperazin-1-yl]methyl]benzonitrile, also known as CPP, is a chemical compound that has been widely studied for its potential use in scientific research. CPP is a small molecule that can penetrate cell membranes, making it an ideal tool for studying cellular processes. In
作用機序
The mechanism of action of 3-[[4-(Cyclopentanecarbonyl)piperazin-1-yl]methyl]benzonitrile is not fully understood. It is thought that 3-[[4-(Cyclopentanecarbonyl)piperazin-1-yl]methyl]benzonitrile enters cells through endocytosis and then releases its cargo into the cytoplasm. 3-[[4-(Cyclopentanecarbonyl)piperazin-1-yl]methyl]benzonitrile has been shown to interact with several cellular components, including lipid membranes, cytoskeletal proteins, and nucleic acids.
Biochemical and Physiological Effects:
3-[[4-(Cyclopentanecarbonyl)piperazin-1-yl]methyl]benzonitrile has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 3-[[4-(Cyclopentanecarbonyl)piperazin-1-yl]methyl]benzonitrile can enhance the uptake of molecules into cells, increase cell viability, and protect cells from damage. In vivo studies have shown that 3-[[4-(Cyclopentanecarbonyl)piperazin-1-yl]methyl]benzonitrile can improve the delivery of drugs to target tissues and enhance the therapeutic efficacy of drugs.
実験室実験の利点と制限
3-[[4-(Cyclopentanecarbonyl)piperazin-1-yl]methyl]benzonitrile has several advantages for use in lab experiments. It is a small molecule that can penetrate cell membranes, making it an ideal tool for studying cellular processes. 3-[[4-(Cyclopentanecarbonyl)piperazin-1-yl]methyl]benzonitrile is also relatively easy to synthesize, making it readily available for research. However, there are also limitations to the use of 3-[[4-(Cyclopentanecarbonyl)piperazin-1-yl]methyl]benzonitrile in lab experiments. 3-[[4-(Cyclopentanecarbonyl)piperazin-1-yl]methyl]benzonitrile can be toxic at high concentrations, and its mechanism of action is not fully understood.
将来の方向性
There are many potential future directions for research on 3-[[4-(Cyclopentanecarbonyl)piperazin-1-yl]methyl]benzonitrile. One area of interest is the development of new 3-[[4-(Cyclopentanecarbonyl)piperazin-1-yl]methyl]benzonitrile derivatives with improved properties, such as increased cell penetration or decreased toxicity. Another area of interest is the use of 3-[[4-(Cyclopentanecarbonyl)piperazin-1-yl]methyl]benzonitrile as a drug delivery system for targeted cancer therapy. Additionally, 3-[[4-(Cyclopentanecarbonyl)piperazin-1-yl]methyl]benzonitrile could be used in the development of new diagnostic tools for diseases such as Alzheimer's or Parkinson's.
合成法
The synthesis of 3-[[4-(Cyclopentanecarbonyl)piperazin-1-yl]methyl]benzonitrile involves several steps. The first step is the reaction between 4-(cyclopentanecarbonyl)piperazine and 3-chlorobenzonitrile to produce 3-[[4-(Cyclopentanecarbonyl)piperazin-1-yl]methyl]chlorobenzene. This intermediate is then reacted with sodium cyanide to produce 3-[[4-(Cyclopentanecarbonyl)piperazin-1-yl]methyl]benzonitrile.
科学的研究の応用
3-[[4-(Cyclopentanecarbonyl)piperazin-1-yl]methyl]benzonitrile has been used in a variety of scientific research applications. One of its main uses is as a cell-penetrating peptide. 3-[[4-(Cyclopentanecarbonyl)piperazin-1-yl]methyl]benzonitrile can cross cell membranes and deliver molecules into cells, making it a valuable tool for studying cellular processes. 3-[[4-(Cyclopentanecarbonyl)piperazin-1-yl]methyl]benzonitrile has also been used as a drug delivery system, allowing drugs to be delivered directly to cells or tissues.
特性
IUPAC Name |
3-[[4-(cyclopentanecarbonyl)piperazin-1-yl]methyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O/c19-13-15-4-3-5-16(12-15)14-20-8-10-21(11-9-20)18(22)17-6-1-2-7-17/h3-5,12,17H,1-2,6-11,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWXUQIVSYICWOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCN(CC2)CC3=CC(=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[4-(Cyclopentanecarbonyl)piperazin-1-yl]methyl]benzonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-chlorophenoxy)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide](/img/structure/B7537154.png)



![N,N-dimethyl-4-[(2-thiophen-3-ylquinazolin-4-yl)amino]benzamide](/img/structure/B7537176.png)
![[2-[(4-Methoxyphenyl)carbamoylamino]-2-oxoethyl] 2,5-dimethyl-1-(thiophen-2-ylmethyl)pyrrole-3-carboxylate](/img/structure/B7537189.png)
![N-(2-methoxyethyl)-6-methylimidazo[2,1-b][1,3,4]thiadiazol-2-amine](/img/structure/B7537197.png)
![1-[4-(Quinolin-8-ylmethyl)-1,4-diazepan-1-yl]ethanone](/img/structure/B7537210.png)
![N-[2-chloro-5-[[6-(1,2,4-triazol-1-yl)pyridin-3-yl]carbamoyl]phenyl]thiophene-2-carboxamide](/img/structure/B7537218.png)

![[4-(3,4-Dichlorophenyl)sulfonylpiperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B7537237.png)

![4-[[2-[4-[(4-chlorophenyl)methyl]-1,4-diazepan-1-yl]acetyl]amino]-N,N-dimethylbenzamide](/img/structure/B7537256.png)
![N-ethoxy-2-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzamide](/img/structure/B7537263.png)